methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has an amino group and a sulfonyl group attached to the thiophene ring . The compound is likely to have some optical activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, amino group, and sulfonyl group would all contribute to the overall structure .Chemical Reactions Analysis
The compound, due to the presence of the thiophene ring, might undergo reactions typical of thiophene derivatives .Physical And Chemical Properties Analysis
The compound is likely to be soluble in some organic solvents, such as chloroform and dichloromethane .Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives are often used in studies of metal detoxification and oxidative stress involving metallothionein .
Mode of Action
It’s known that thiophene derivatives can participate in organocatalyzed asymmetric reductive amination of ketones . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
Organoboron compounds, which are often used in suzuki–miyaura coupling reactions, are known for their stability, ease of preparation, and environmental benignity . These properties may influence the bioavailability of the compound.
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of organoboron compounds used in Suzuki–Miyaura coupling reactions can be affected by air and moisture . Additionally, the reaction conditions for these processes are known to be exceptionally mild and functional group tolerant , which may also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S3/c1-27-17(24)11-5-2-3-6-12(11)21-14(23)10-29-18-20-9-13(16(19)22-18)30(25,26)15-7-4-8-28-15/h2-9H,10H2,1H3,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHMXAXQPSZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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